BenchChemオンラインストアへようこそ!

S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine

toxicokinetics CYP2E1 phenotyping urinary biomarker ratio

S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine (CAS 60603-13-6), synonymously known as racemic acetaminophen (paracetamol) mercapturate, is the DL-racemic mixture of the terminal urinary metabolite of the cytochrome P450 (primarily CYP2E1)-mediated oxidative pathway of acetaminophen detoxification. With molecular formula C₁₃H₁₆N₂O₅S and molecular weight 312.34 g/mol, this S-substituted N-acetylcysteine conjugate is formed via sequential conjugation of the hepatotoxic intermediate N-acetyl-p-benzoquinone imine (NAPQI) with glutathione, followed by enzymatic cleavage and N-acetylation.

Molecular Formula C13H16N2O5S
Molecular Weight 312.34 g/mol
CAS No. 60603-13-6
Cat. No. B13384175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine
CAS60603-13-6
Molecular FormulaC13H16N2O5S
Molecular Weight312.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)NC(=O)C
InChIInChI=1S/C13H16N2O5S/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20)
InChIKeyDVPRQNKJGQEICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine (CAS 60603-13-6): Racemic Acetaminophen Mercapturate Reference for Bioanalytical and Toxicological Quantification


S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine (CAS 60603-13-6), synonymously known as racemic acetaminophen (paracetamol) mercapturate, is the DL-racemic mixture of the terminal urinary metabolite of the cytochrome P450 (primarily CYP2E1)-mediated oxidative pathway of acetaminophen detoxification [1]. With molecular formula C₁₃H₁₆N₂O₅S and molecular weight 312.34 g/mol, this S-substituted N-acetylcysteine conjugate is formed via sequential conjugation of the hepatotoxic intermediate N-acetyl-p-benzoquinone imine (NAPQI) with glutathione, followed by enzymatic cleavage and N-acetylation [2]. Unlike the single-enantiomer L-form (CAS 52372-86-8), the DL racemate specified under CAS 60603-13-6 serves as a cost-effective, fully characterized reference standard for analytical method development, toxicokinetic biomarker studies, and forensic toxicology applications requiring traceability to pharmacopeial standards [3].

Why S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine Cannot Be Replaced by Generic Acetaminophen Metabolite Standards for CYP2E1 Pathway Assessment


Generic substitution with the parent drug acetaminophen, its glucuronide, or sulfate conjugates fails to capture the toxicologically critical CYP2E1-mediated bioactivation pathway that this compound uniquely represents as a stable terminal excretory product [1]. While glucuronidation and sulfation are high-capacity, non-toxic elimination routes accounting for ~55% and ~30% of a therapeutic dose respectively, the mercapturate conjugate is the exclusive and stable endpoint of the minor yet hepatotoxicity-relevant oxidative pathway, providing a direct quantitative proxy for NAPQI formation and glutathione depletion [2]. Additionally, the racemic DL form (CAS 60603-13-6) is not analytically interchangeable with the single L-enantiomer (CAS 52372-86-8) in chiral or stereospecific applications, as enantiomeric composition impacts chromatographic retention, mass spectrometric fragmentation, and potential biological recognition events .

Quantitative Differentiation Evidence for S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine: Comparator-Based Performance Data


Urinary Excretion Fraction: Mercapturate (0.5% Dose) vs. Cysteine Conjugate (17.9% Dose) Distinguishes CYP2E1 Pathway Flux Selectivity

In a quantitative in vivo murine model following a hepatotoxic dose of paracetamol (400 mg/kg p.o.), the mercapturate conjugate accounted for only 0.5% of total urinary drug-related material excreted over 31 hours, compared to 17.9% for the cysteine conjugate, 64.7% for the glucuronide, and 10.4% for the sulfate [1]. This ~36-fold lower abundance of the mercapturate relative to the cysteine conjugate makes it a low-background, high-specificity sentinel endpoint that magnifies relative changes upon CYP2E1 perturbation: acute ethanol co-administration increased mercapturate excretion by +52% while cysteine excretion decreased by -24% [1].

toxicokinetics CYP2E1 phenotyping urinary biomarker ratio

Predictive Accuracy for Acute Liver Injury: CYP Metabolite Ratio (Para-Cys/Para-Sul) ROC-AUC 0.91 vs. Parent Drug ROC-AUC 0.50

In a clinical study of 116 patients presenting with acute paracetamol overdose (SNAP trial cohort), the pre-treatment fraction of CYP450-derived metabolites (mercapturate + cysteine) was significantly higher in patients who subsequently developed acute liver injury (ALI: 2.2% [1.0-3.6] vs. No ALI: 1.0% [0.6-1.6], P=0.0004) [1]. Receiver operator curve (ROC) analysis demonstrated that the ratio of paracetamol-cysteine to paracetamol-sulfate (Para-Cys/Para-Sul), which incorporates the mercapturate pathway endpoint, was the most accurate predictor of impending hepatotoxicity with an ROC-AUC of 0.91 (0.83-0.98), decisively outperforming both alanine transaminase (ALT; ROC-AUC 0.67 [0.50-0.84]) and the parent drug concentration (ROC-AUC 0.50 [0.33-0.67]) [1].

hepatotoxicity prediction toxicokinetic biomarker ROC analysis

CYP2E1-Mediated Clearance Accentuation in Obesity: Mercapturate + Cysteine Formation Clearance 0.0185 L/min and Accelerated tmax

A population pharmacokinetic study in 20 morbidly obese patients (median TBW 140.1 kg) and 8 non-obese controls (TBW 69.4 kg) receiving 2 g IV acetaminophen demonstrated that CYP2E1-mediated clearance (combined cysteine and mercapturate formation) increased significantly with lean body weight, with a population mean of 0.0185 L/min (relative standard error 15%, P<0.01) [1]. Obesity accelerated the formation of cysteine and mercapturate metabolites (P<0.001), resulting in earlier and higher peak concentrations of these CYP2E1-specific conjugates, while acetaminophen AUC0-8h was significantly lower in obese patients (P=0.009) [1]. This demonstrates that mercapturate measurement provides a unique and amplified signal of CYP2E1 induction in obesity, unlike the glucuronide and sulfate conjugates which reflect distinct enzymatic pathways.

pharmacokinetics obesity CYP2E1 induction

Validated CE-MS/MS Quantification Range: Mercapturate (0.1-1 mg/mL) vs. Other Metabolites for Method Selection Decisions

A fully validated capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) method for urine analysis achieved quantitation of acetaminophen mercapturate in the linear range 0.1–1 mg/mL, with a total error (accuracy) within ±20% using the accuracy profile approach [1]. By comparison, acetaminophen sulfate was quantitated in the range 0.5–5 mg/mL, methoxy-acetaminophen at 0.025–0.4 mg/mL, acetaminophen glutathione at 9.22–30 mg/mL, and 3-methylthio-acetaminophen at 0.073–0.4 mg/mL [1]. The CE-MS/MS method improved the limit of quantification (LOQ) by a factor of 10–20-fold relative to prior CE-UV methods and uniquely allowed simultaneous quantification of two additional metabolites (3-methylthio-acetaminophen and methoxy-acetaminophen) not resolved by conventional HPLC [1].

analytical method validation CE-MS/MS quantification range

DL Racemate (CAS 60603-13-6) vs. L-Enantiomer (CAS 52372-86-8): Procurement-Relevant Differentiation in Stereochemical Identity and Reference Standard Application

S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine (CAS 60603-13-6) is the racemic mixture comprising both D- and L-enantiomers of the N-acetylcysteine moiety, while the predominant commercially available alternative is the single L-enantiomer (CAS 52372-86-8, (2R)-configuration at the cysteine α-carbon) . The DL racemate (CAS 60603-13-6) is explicitly listed as the 'free acid' form and serves as the non-stereospecific reference standard for general acetaminophen-related impurity profiling, whereas the L-enantiomer (CAS 52372-86-8) is the naturally occurring metabolite used for chiral bioanalytical applications [1]. The disodium salt derivative of the free acid (molecular weight 356.31 vs. 312.34 for the free acid) is the typical commercial form supplied with certified analytical data and traceable weight .

reference standard stereochemistry analytical method development

Primary Research and Industrial Application Scenarios for S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine Based on Quantitative Evidence


Clinical Toxicology: Early Prediction of Acetaminophen-Induced Hepatotoxicity via CYP Metabolite Ratio

As demonstrated by the ROC-AUC 0.91 for the Para-Cys/Para-Sul metabolite ratio vs. 0.50 for the parent drug [1], this compound is a critical reference standard for clinical toxicology laboratories developing LC-MS/MS panels that measure circulating paracetamol metabolites to stratify overdose patients at first hospital presentation. Procurement is justified for any center participating in or replicating the SNAP-trial toxicokinetic biomarker strategy, enabling hospital admission decisions before ALT elevation occurs.

Pharmacokinetic CYP2E1 Phenotyping in Obesity and Metabolic Disease Research

The mercapturate serves as a specific and amplified sentinel of CYP2E1 induction in obesity, where the CYP2E1-mediated clearance accelerates (0.0185 L/min, P<0.01) and peak mercapturate concentrations occur earlier and higher in morbidly obese vs. non-obese patients [2]. Pharmaceutical R&D groups investigating acetaminophen safety in obesity or metabolic syndrome require this reference standard to quantify the toxicologically relevant oxidative pathway, which glucuronide and sulfate metabolite measurements cannot capture.

Analytical Method Development and Validation for Urinary Metabolite Profiling

The validated CE-MS/MS method with a linear quantitation range of 0.1–1 mg/mL for the mercapturate [3] positions this compound as an essential calibrator for laboratories developing or validating high-sensitivity urinary acetaminophen metabolite profiling methods. The availability of the deuterated analog (rac-acetaminophen mercapturate-d5) as an internal standard further supports robust isotope-dilution LC-MS/MS workflows with precision <15% CV and accuracy 89–104% [4].

Non-Clinical Toxicology: CYP2E1-Mediated Drug-Drug Interaction Studies Using Urinary Mercapturate as a Probe Endpoint

The 0.5% basal urinary excretion fraction of the mercapturate makes it an extremely low-background probe for detecting CYP2E1 inhibition or induction [5]. Perturbation studies such as acute ethanol co-administration amplify mercapturate excretion by +52% [5], providing a robust and specific signal for drug-drug interaction screening that cannot be obtained from the cysteine conjugate (which paradoxically decreased by -24% under the same conditions).

Quote Request

Request a Quote for S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.